1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea
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Overview
Description
1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea is an organic compound with a complex structure that includes a hydroxyethyl group, a methyl group, and a methylphenyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea typically involves the reaction of 4-methylphenyl isocyanate with 2-aminoethanol and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: Reaction of 4-methylphenyl isocyanate with 2-aminoethanol to form an intermediate.
Step 2: Reaction of the intermediate with methylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The hydroxyethyl and methylphenyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The urea backbone can form hydrogen bonds with biological molecules, affecting their function and stability.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-3-(4-methylphenyl)urea: Similar structure but lacks the methyl group on the urea nitrogen.
1-(2-Hydroxyethyl)-1-methyl-3-phenylurea: Similar structure but lacks the methyl group on the phenyl ring.
1-(2-Hydroxyethyl)-1-methyl-3-(4-chlorophenyl)urea: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness: 1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea is unique due to the presence of both the hydroxyethyl and methylphenyl groups, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9-3-5-10(6-4-9)12-11(15)13(2)7-8-14/h3-6,14H,7-8H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZTVLWRCUJGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(C)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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